molecular formula C16H22N2 B3391227 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1495599-61-5

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B3391227
CAS RN: 1495599-61-5
M. Wt: 242.36 g/mol
InChI Key: CUCDPMNKELLOQC-UHFFFAOYSA-N
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Description

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C16H22N2. It has a molecular weight of 242.36 . The compound is part of the tetrahydrocarbazole family, which has been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .


Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, often involves reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The process of oxidation can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .


Molecular Structure Analysis

The molecular structure of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is characterized by the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system . This structural feature is common among tetrahydrocarbazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can vary depending on the oxidant and the reaction conditions . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 could produce 2,3,4,9-tetrahydro-1H-carbazol-1-one .

Future Directions

The future directions for research on 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine could involve further exploration of its biological activity, given the broad spectrum of activity observed among tetrahydrocarbazole derivatives . Additionally, the development of new synthetic methods and the study of different reaction conditions could also be areas of interest .

properties

IUPAC Name

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-9-17-15-6-4-5-12-13-10-11(2)7-8-14(13)18-16(12)15/h7-8,10,15,17-18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDPMNKELLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCC2=C1NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

CAS RN

1495599-61-5
Record name 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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